![molecular formula C21H21N5O5S2 B3018014 (Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1025360-05-7](/img/structure/B3018014.png)
(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves the reaction of various starting materials such as ethyl acetoacetate, phenyl isothiocyanate, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) . Additionally, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate (DEAD) has been used to synthesize related compounds . These methods result in the formation of thiazolidinone derivatives with different substituents, which can significantly affect their biological activity.
Molecular Structure Analysis
The molecular structures of thiazolidinone derivatives are confirmed using various spectroscopic and spectrometric techniques, including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray diffraction crystallography . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of the substituents attached to the thiazolidinone ring.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions due to the presence of reactive sites within their structure. For instance, the reaction with dimethylformamide-dimethylacetal can lead to the formation of compounds with a dimethylamino moiety . The reactivity of these compounds can be further explored through their interaction with different reagents, leading to a variety of products with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can alter these properties, which in turn can affect their biological activity and potential as pharmaceutical agents. The natural charges at different atomic sites have been predicted, providing insight into the electronic distribution within the molecule . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-3-24-20(30)14(33-21(24)32)10-12-17(23-15-6-4-5-8-26(15)19(12)29)25-9-7-22-18(28)13(25)11-16(27)31-2/h4-6,8,10,13H,3,7,9,11H2,1-2H3,(H,22,28)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABVMEQPUCIMQU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)
![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)
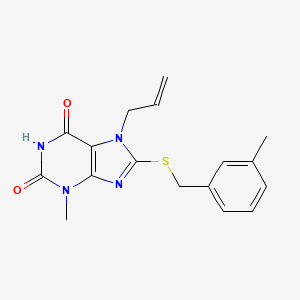
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)
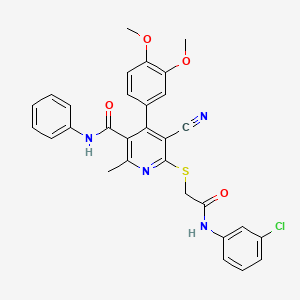
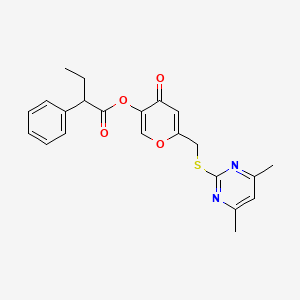
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B3017942.png)
![6-Chloro-N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B3017943.png)
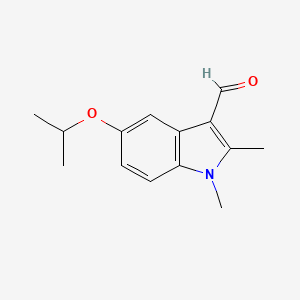
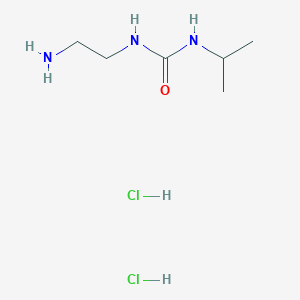
![1-((4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3017950.png)
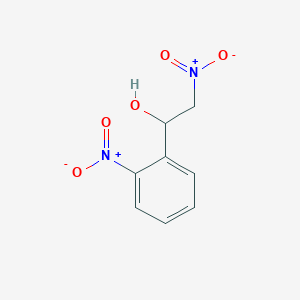
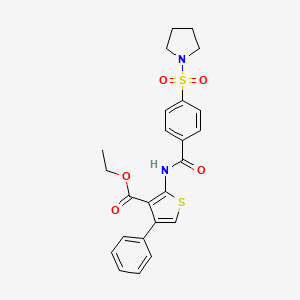
![6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3017954.png)